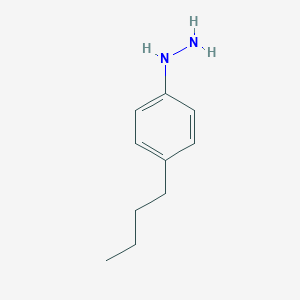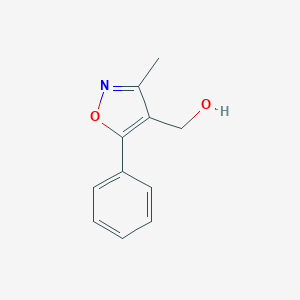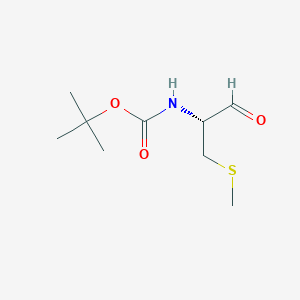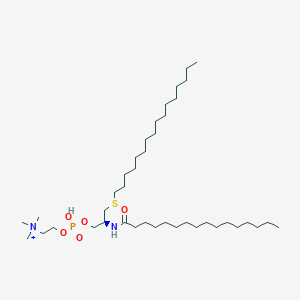
Methylglyoxal bis(cyclohexylamidinohydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylglyoxal bis(cyclohexylamidinohydrazone) (MGBCP) is a synthetic compound that has shown potential as an anticancer agent. It belongs to the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). MGBCP has been extensively studied for its ability to inhibit tumor growth and proliferation, making it a promising candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of Methylglyoxal bis(cyclohexylamidinohydrazone) is not fully understood. However, it is believed to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, Methylglyoxal bis(cyclohexylamidinohydrazone) disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to have good bioavailability, which means that it can effectively reach its target cells in the body. Methylglyoxal bis(cyclohexylamidinohydrazone) has been found to have a synergistic effect when used in combination with other anticancer agents, which can enhance its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methylglyoxal bis(cyclohexylamidinohydrazone) in lab experiments include its high potency and selectivity towards cancer cells, its minimal toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using Methylglyoxal bis(cyclohexylamidinohydrazone) include its relatively short half-life in the body, which may limit its therapeutic efficacy, and its potential to cause drug resistance in cancer cells.
Orientations Futures
There are several future directions for the development of Methylglyoxal bis(cyclohexylamidinohydrazone) as an anticancer agent. One direction is to optimize its synthesis method to produce higher yields and purity. Another direction is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential biomarkers that can predict its therapeutic response. Overall, Methylglyoxal bis(cyclohexylamidinohydrazone) shows great promise as a potential anticancer agent, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of Methylglyoxal bis(cyclohexylamidinohydrazone) involves the reaction of methylglyoxal with cyclohexylamine and hydrazine hydrate. The resulting compound is then purified using column chromatography to obtain pure Methylglyoxal bis(cyclohexylamidinohydrazone). The synthesis method has been optimized to produce high yields of Methylglyoxal bis(cyclohexylamidinohydrazone) with good purity.
Applications De Recherche Scientifique
Methylglyoxal bis(cyclohexylamidinohydrazone) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Methylglyoxal bis(cyclohexylamidinohydrazone) has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Propriétés
Numéro CAS |
114319-00-5 |
|---|---|
Nom du produit |
Methylglyoxal bis(cyclohexylamidinohydrazone) |
Formule moléculaire |
C17H32N8 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-cyclohexyl-1-[(E)-[(1E)-1-[(N'-cyclohexylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C17H32N8/c1-13(23-25-17(19)22-15-10-6-3-7-11-15)12-20-24-16(18)21-14-8-4-2-5-9-14/h12,14-15H,2-11H2,1H3,(H3,18,21,24)(H3,19,22,25)/b20-12+,23-13+ |
Clé InChI |
SRKQUQMCVHDJDD-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\NC(=NC1CCCCC1)N)/C=N/NC(=NC2CCCCC2)N |
SMILES |
CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N |
SMILES canonique |
CC(=NNC(=NC1CCCCC1)N)C=NNC(=NC2CCCCC2)N |
Synonymes |
methylglyoxal bis(cyclohexylamidinohydrazone) MGBC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




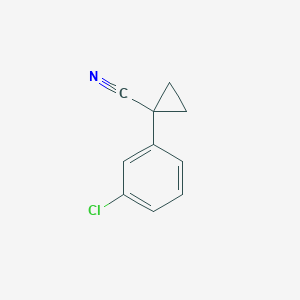
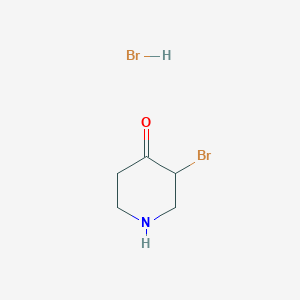
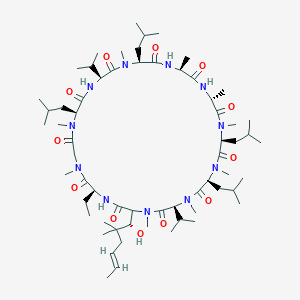
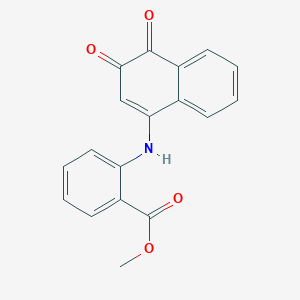

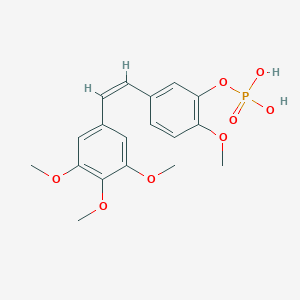
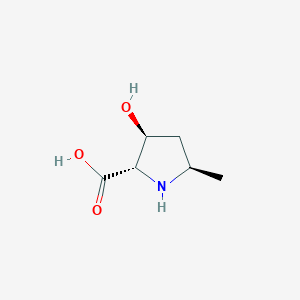
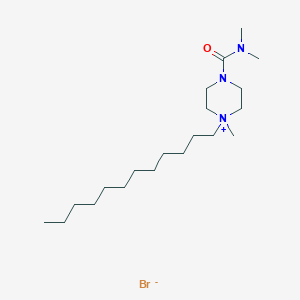
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
